Acetyltrimethylsilane

Catalog No.
S1506444
CAS No.
13411-48-8
M.F
C5H12OSi
M. Wt
116.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyltrimethylsilane

CAS Number

13411-48-8

Product Name

Acetyltrimethylsilane

IUPAC Name

1-trimethylsilylethanone

Molecular Formula

C5H12OSi

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C5H12OSi/c1-5(6)7(2,3)4/h1-4H3

InChI Key

REDWSDBFBCDPNI-UHFFFAOYSA-N

SMILES

CC(=O)[Si](C)(C)C

Synonyms

acetyltrimethylsilane

Canonical SMILES

CC(=O)[Si](C)(C)C

Protecting Agent:

  • ATMS acts as a protecting group for alcohols and amines. This means it temporarily shields the reactive hydroxyl (-OH) group in alcohols and the amine group (-NH2) in amines, allowing for selective modification of other functional groups within the molecule.
  • Once the desired modifications are complete, the ATMS protecting group can be easily removed under mild acidic or basic conditions, revealing the original functional group.

Reagent:

  • ATMS serves as a reagent in various organic reactions, including:
    • Trimethylsilylation: This process involves replacing a hydrogen atom with a trimethylsilyl group ((CH3)3Si-) from ATMS. This modification is often used to improve the volatility and chromatographic behavior of molecules for analysis techniques like gas chromatography (GC) and mass spectrometry (MS).
    • Condensation reactions: ATMS can participate in condensation reactions to form new carbon-carbon and carbon-heteroatom bonds.
    • Carbon-carbon bond formation: ATMS can be used as a source of carbanion intermediates, which can then participate in reactions to form new carbon-carbon bonds.
    • Reductive amination reactions: ATMS plays a role in certain reductive amination reactions, which are used to form carbon-nitrogen bonds.

Specific Applications:

  • Beyond its general roles, ATMS finds specific applications in various research areas, such as:
    • Synthesis of dihydrophenanthrenes: ATMS acts as a reagent in the C-C insertion reaction for the synthesis of dihydrophenanthrenes, which are important organic molecules with diverse applications.
    • Synthesis of unsymmetrical biaryls: ATMS serves as a source of carbanion for the synthesis of unsymmetrical biaryls (compounds with two different aromatic rings) through carbanion-induced ring transformation under mild conditions.

Acetyltrimethylsilane is an organosilicon compound with the chemical formula C5_5H12_{12}OSi. It is characterized by the presence of an acetyl group (CH3_3CO-) attached to a trimethylsilyl moiety. This compound is notable for its reactivity and versatility in organic synthesis, particularly in introducing acetyl groups into various substrates. Acetyltrimethylsilane is a colorless, flammable liquid that can cause skin irritation upon contact .

  • Electrophilic Substitution: It can undergo electrophilic substitution reactions, such as with tellurium(IV) halides, leading to the formation of novel silylated heterocycles .
  • Synthesis of Dihydrophenanthrenes: The compound has been utilized to transform 2-oxobenzo[h]chromene into phenanthrene derivatives through C–C bond formation .
  • Tandem Aldol-Tishchenko Reactions: Acetyltrimethylsilane has been employed in stereoselective reactions, yielding complex alcohols with multiple stereogenic centers .

While specific biological activities of acetyltrimethylsilane are not extensively documented, its chemical structure suggests potential interactions with biological systems. The compound's reactivity may allow it to participate in various biochemical pathways, although its primary applications remain in organic synthesis rather than direct biological use.

Acetyltrimethylsilane can be synthesized through several methods:

  • Oxidation of 1-Trimethylsilylethanol: This method involves the oxidation of 1-trimethylsilylethanol using appropriate oxidizing agents to yield acetyltrimethylsilane .
  • Reactions with Acyl Chlorides: Another approach includes reacting trimethylsilane with acyl chlorides under controlled conditions to form the desired acetyl derivative.

Acetyltrimethylsilane finds various applications in organic chemistry:

  • Reagent in Organic Synthesis: It is widely used as a reagent for introducing acetyl groups into organic molecules, facilitating the synthesis of complex structures.
  • Precursor for Silanes: The compound serves as a precursor for more complex silanes used in materials science and surface modification.
  • Catalyst Support: Due to its silicon content, it can be utilized in catalytic systems where silicon-based materials are advantageous.

Acetyltrimethylsilane shares similarities with several other organosilicon compounds, each possessing unique characteristics:

CompoundChemical FormulaKey Features
TrimethylsilaneC3_3H12_{12}SiSimple silane; used as a precursor for more complex silanes.
BenzoyltriphenylsilaneC21_{21}H21_{21}O2_2SiContains a benzoyl group; used in organic synthesis and as a coupling agent.
TrifluoromethyltrimethylsilaneC5_5H12_{12}F3_3SiContains trifluoromethyl group; used for introducing fluorine into organic molecules.

Uniqueness of Acetyltrimethylsilane: Unlike many similar compounds, acetyltrimethylsilane's ability to introduce an acetyl group makes it particularly valuable for synthesizing complex organic structures and modifying existing compounds through electrophilic substitution reactions.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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